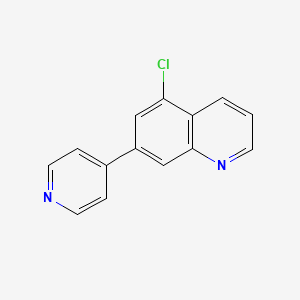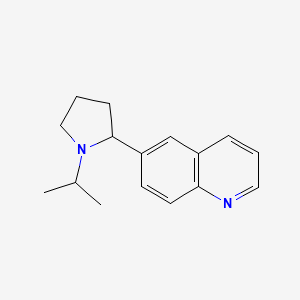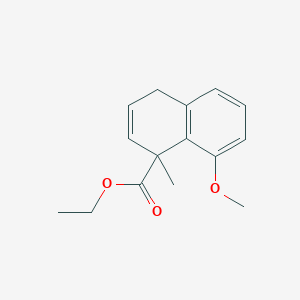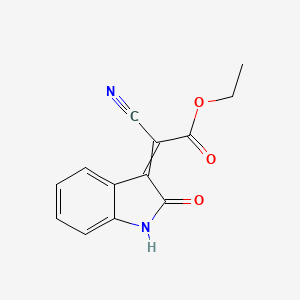
2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one is a heterocyclic compound that combines the structural features of furan and chromenone. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one can be achieved through various methods. One common approach involves the condensation of 2-methyl-4H-chromen-4-one with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc chloride can be employed to facilitate the condensation reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Halogenated derivatives of the furan ring.
Applications De Recherche Scientifique
2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Furan-2-yl)vinyl-4H-3,1-benzoxazin-4-one
- 2-(Furan-2-yl)vinyl-4H-3,1-benzothiazine-4-one
Uniqueness
2-(2-(Furan-2-yl)vinyl)-4H-chromen-4-one is unique due to its combined furan and chromenone structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C15H10O3 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-[(E)-2-(furan-2-yl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C15H10O3/c16-14-10-12(8-7-11-4-3-9-17-11)18-15-6-2-1-5-13(14)15/h1-10H/b8-7+ |
Clé InChI |
WVSMOAULVHHPAA-BQYQJAHWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)C=C(O2)/C=C/C3=CC=CO3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(O2)C=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine](/img/structure/B11868970.png)



![4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol](/img/structure/B11868982.png)




![Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate](/img/structure/B11869016.png)
